- Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor, ACS Medicinal Chemistry Letters, 2015, 6(5), 584-589
Cas no 96022-77-4 (2-Chloro-6-methoxy-7-deazapurine)
96022-77-4 structure
Product Name:2-Chloro-6-methoxy-7-deazapurine
CAS 번호:96022-77-4
MF:C7H6ClN3O
메가와트:183.595039844513
CID:799997
PubChem ID:29976038
Update Time:2025-05-18
2-Chloro-6-methoxy-7-deazapurine 화학적 및 물리적 성질
이름 및 식별자
-
- 7H-Pyrrolo[2,3-d]pyrimidine,2-chloro-4-methoxy-
- 2-Chloro-6-methoxy-7-deazapurine
- 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-4-methoxy-1H-pyrrolo[2,3-d]pyrimidine
- GFXPNNYTVBWDSO-UHFFFAOYSA-N
- FCH1199371
- 2-chloro-4-methoxy-3H-pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-4-methoxy-
- 1H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-4-methoxy- (9CI)
- 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- W-204135
- AKOS006329211
- CS-0045665
- D72080
- DTXSID50652518
- DB-239977
- AKOS030255713
- SCHEMBL16446295
- 96022-77-4
-
- 인치: 1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
- InChIKey: GFXPNNYTVBWDSO-UHFFFAOYSA-N
- 미소: ClC1N=C2C(C=CN2)=C(OC)N=1
계산된 속성
- 정밀분자량: 183.02000
- 동위원소 질량: 183.0199395g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 169
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 50.8
- 소수점 매개변수 계산 참조값(XlogP): 1.9
실험적 성질
- PSA: 50.80000
- LogP: 1.61990
2-Chloro-6-methoxy-7-deazapurine 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
?? ?? ??:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
2-Chloro-6-methoxy-7-deazapurine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333358-100mg |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 100mg |
$299 | 2021-08-18 | |
| Chemenu | CM333358-250mg |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 250mg |
$499 | 2021-08-18 | |
| Chemenu | CM333358-1g |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 1g |
$996 | 2021-08-18 | |
| TRC | C367950-100mg |
2-Chloro-6-methoxy-7-deazapurine |
96022-77-4 | 100mg |
$ 92.00 | 2023-09-08 | ||
| TRC | C367950-250mg |
2-Chloro-6-methoxy-7-deazapurine |
96022-77-4 | 250mg |
$ 132.00 | 2023-09-08 | ||
| TRC | C367950-500mg |
2-Chloro-6-methoxy-7-deazapurine |
96022-77-4 | 500mg |
$ 253.00 | 2023-09-08 | ||
| Apollo Scientific | OR510061-250mg |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | >95% | 250mg |
£260.00 | 2025-02-20 | |
| Chemenu | CM333358-100mg |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 100mg |
$212 | 2024-07-18 | |
| Chemenu | CM333358-250mg |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 250mg |
$354 | 2024-07-18 | |
| Chemenu | CM333358-1g |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 1g |
$707 | 2024-07-18 |
2-Chloro-6-methoxy-7-deazapurine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Methylamine Solvents: Methanol ; 1 h, rt → 70 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, reflux
참조
- Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors, Bioorganic & Medicinal Chemistry, 2014, 22(15), 3879-3886
합성 방법 3
반응 조건
1.1 Solvents: Methanol
참조
- 7-Deaza isosters of 2'-deoxyxanthosine and 2'-deoxyspongosine - synthesis via glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, Liebigs Annalen der Chemie, 1985, (2), 312-20
합성 방법 4
반응 조건
1.1 Solvents: Methanol ; 1 h, rt → 70 °C
참조
- LRRK2 inhibitors and methods of making and using the same, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Solvents: Methanol ; 6 h, reflux
1.2 Solvents: Water
1.3 Reagents: Acetic acid ; neutralized
1.2 Solvents: Water
1.3 Reagents: Acetic acid ; neutralized
참조
- Preparation of substituted condensed pyrimidine compounds as PDE4 inhibitors, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
참조
- Preparation of 7H-pyrrolo[2,3-d]pyrimidine compounds as DYRK1A inhibitors, World Intellectual Property Organization, , ,
2-Chloro-6-methoxy-7-deazapurine Raw materials
2-Chloro-6-methoxy-7-deazapurine Preparation Products
2-Chloro-6-methoxy-7-deazapurine 관련 문헌
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
96022-77-4 (2-Chloro-6-methoxy-7-deazapurine) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약
烟台朗裕新材料科技有限公司
골드 회원
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약